![molecular formula C14H15N5S B6438844 4-methyl-1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole CAS No. 2548979-81-1](/img/structure/B6438844.png)

4-methyl-1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

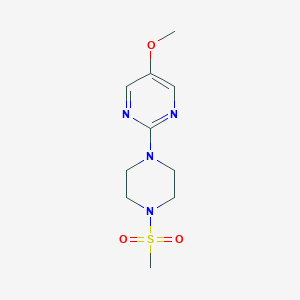

“4-methyl-1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, and a thieno[2,3-d]pyrimidin-4-yl group, which is a fused ring system containing a thiophene and a pyrimidine .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative bearing a thieno[2,3-d]pyrimidine moiety was prepared by reacting 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one in the presence of FeCl3-SiO2 as a catalyst in refluxing ethanol .Molecular Structure Analysis

The molecular structure of such compounds can be characterized using various spectroscopic techniques. For example, 1H and 13C NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

The chemical reactivity of such compounds would depend on the functional groups present in the molecule. The pyrazole and thieno[2,3-d]pyrimidin-4-yl groups could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, and the IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications

4-methyl-1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole has been used as a pharmacological tool in a variety of scientific research applications. It has been used to study the mechanisms of action of various molecules, such as neurotransmitters, hormones, and drugs. It has also been used to study the biochemical and physiological effects of various molecules. In addition, this compound has been used in laboratory experiments to study the effects of various compounds on cell growth and development.

Mechanism of Action

Target of Action

Thieno[2,3-d]pyrimidine derivatives, a key structural component of the compound, have been reported to exhibit a wide range of pharmacological properties . They have been associated with anticancer , antibacterial , anti-inflammatory , antiviral , and antimalarial activities .

Mode of Action

Thieno[2,3-d]pyrimidine derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some thieno[2,3-d]pyrimidine derivatives have been evaluated as inhibitors of PI3 kinase p110alpha , a key enzyme in the PI3K/Akt signaling pathway, which is often deregulated in various types of cancer .

Biochemical Pathways

Thieno[2,3-d]pyrimidine derivatives have been associated with various biochemical pathways due to their broad spectrum of biological activities . For instance, they have been linked to the PI3K/Akt signaling pathway, which plays a crucial role in regulating cell growth, proliferation, and survival .

Result of Action

Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines . They have also been associated with antimicrobial, anti-inflammatory, antiviral, and antimalarial activities .

Advantages and Limitations for Lab Experiments

4-methyl-1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of experiments. In addition, this compound has been shown to have a wide range of effects on various systems, making it a useful tool for studying the effects of various molecules on different systems. However, this compound also has some limitations. It is a relatively new compound, and its effects on different systems are not yet fully understood. In addition, this compound is not approved for use in humans, and its use in laboratory experiments should be done with caution.

Future Directions

There are a number of potential future directions for 4-methyl-1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole research. Further research could be done to better understand the mechanisms of action of this compound on different systems. In addition, further research could be done to investigate the potential therapeutic applications of this compound, such as its use as an antidepressant or anxiolytic. Finally, further research could be done to investigate the potential toxic effects of this compound, as well as its potential interactions with other drugs.

Synthesis Methods

4-methyl-1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole can be synthesized using a variety of methods. The most common method involves the reaction of 4-methyl-1H-pyrazole with an aryl azide. This reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The reaction is typically carried out at room temperature and yields this compound in high yields. Other methods of synthesis, such as the reaction of 4-methyl-1H-pyrazole with an alkyl halide, have also been reported.

Safety and Hazards

properties

IUPAC Name |

4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5S/c1-10-4-17-19(5-10)8-11-6-18(7-11)13-12-2-3-20-14(12)16-9-15-13/h2-5,9,11H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGKBSPZLMMZSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC2CN(C2)C3=C4C=CSC4=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438764.png)

![4-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438766.png)

![4-methyl-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438782.png)

![4-methyl-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B6438783.png)

![4-(4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B6438788.png)

![1-(cyclopropanesulfonyl)-4-[(pyridin-2-yl)methyl]-1,4-diazepane](/img/structure/B6438803.png)

![N-[(2-fluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6438831.png)

![1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6438833.png)

![1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6438838.png)

![4-chloro-1-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438860.png)

![1-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6438865.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine](/img/structure/B6438873.png)

![4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6438875.png)